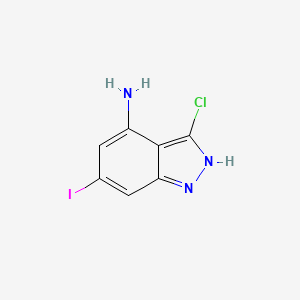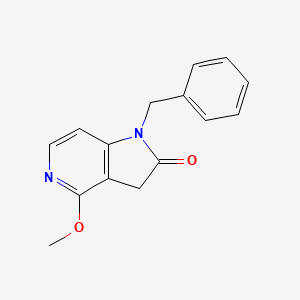![molecular formula C13H14F3N3 B1371000 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1152815-26-3](/img/structure/B1371000.png)
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine
Descripción general
Descripción
“[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a compound similar to the one , 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For example, the structure of the synthesized compound mentioned above was established based on NMR spectroscopy (1H, 13C), MS data, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various computational methods. For instance, the boiling point is predicted to be 348.6±30.0 °C, the density is predicted to be 1.12±0.1 g/cm3, and the pKa is predicted to be 8.80±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized, demonstrating notable antibacterial activity against various bacterial species. This research highlights the potential of these compounds in antibacterial applications (Al-Smaisim, 2012).
Inhibitor Lead Compounds
- Substituted pyrazoles, including derivatives of 3,5-dimethyl-1H-pyrazol, were screened as potential inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase), showing efficacy comparable to natural inhibitors. This suggests their application in biochemical pathways involving FBPase (Rudnitskaya et al., 2009).
Antiviral and Antitumoral Activity
- Derivatives of 3,5-dimethyl-1H-pyrazol demonstrated in vitro antiviral and antitumoral activities, with structural variations on the phenyl moiety affecting these properties. These findings suggest potential therapeutic applications in antiviral and cancer treatments (Jilloju et al., 2021).
Luminescent Supramolecular Liquid Crystals
- 4-aryl-1H-pyrazoles were developed for use in supramolecular liquid crystals, displaying luminescent properties in the visible region. This research presents potential applications in materials science and photonics (Moyano et al., 2013).
Antimicrobial Activity of Metal Complexes
- Cu(II), Co(II), and Ni(II) complexes with 3,5-dimethyl-1H-pyrazol derivatives were synthesized, showing enhanced antimicrobial activity compared to the free ligand. This suggests applications in the development of new antimicrobial agents (Tharmaraj et al., 2009).
Mecanismo De Acción
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Direcciones Futuras
The future directions for research on “[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new drugs .
Propiedades
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVADCGPMJHVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)CN)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



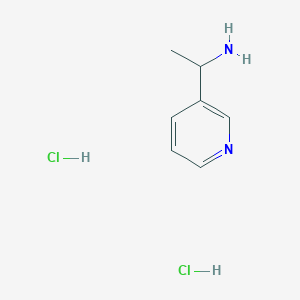

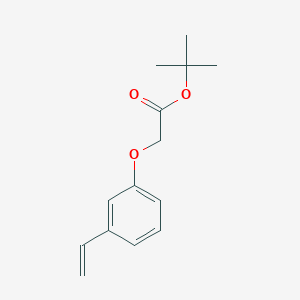
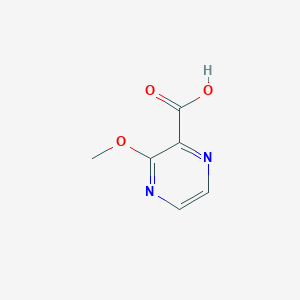
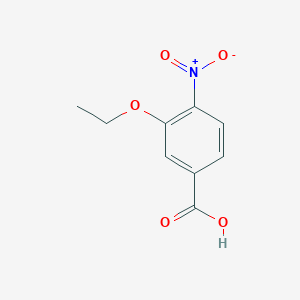
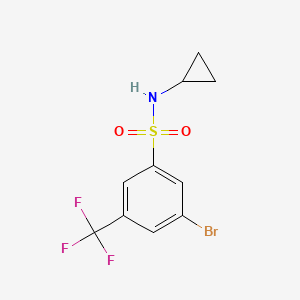
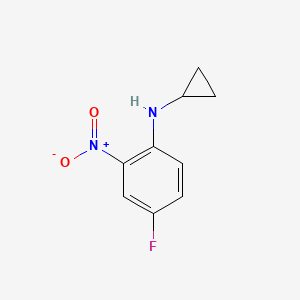


![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)

